N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide is a synthetic organic compound featuring a piperidine core functionalized with two key substituents:
- Acetamide group at position 3: An N-methyl acetamide (-CO-N(CH₃)-) substituent, enhancing solubility and modulating lipophilicity.
The molecular formula is inferred as C₁₂H₂₁N₃O₂, with a molecular weight of 263.32 g/mol. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and bioactivity.
Properties
IUPAC Name |
N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-5-10(7-14)13(3)9(2)15/h8,10H,4-7,12H2,1-3H3/t8-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBVTCWADDNLJJ-PEHGTWAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The amino group is introduced through a reaction with an appropriate amine, and the acetamide group is added via acylation reactions. Specific reagents and conditions vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides or amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Features
Key Observations:
Alkyl Substituent Variations: Methyl (Target): Offers moderate lipophilicity. Isopropyl: Greater steric bulk and lipophilicity, which may influence binding specificity .
Acyl Group Modifications: 2-Amino-3-methylbutyryl (vs. propionyl): The branched-chain acyl group in Fluorochem’s analog adds steric bulk, which could alter receptor interactions or metabolic stability .
Positional Isomerism :
- Substitution at piperidin-4-yl (Fluorochem compound) vs. piperidin-3-yl (Target) may affect spatial orientation and bioactivity .
Implications of Structural Differences
- Solubility and Lipophilicity : Larger alkyl groups (e.g., isopropyl) increase logP values, impacting absorption and distribution.
- Synthetic Accessibility : Ethyl and cyclopropyl derivatives remain available, suggesting more straightforward synthesis .
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This detailed article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring, an acetamide group, and an amino propionyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.29 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies suggest that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.
-
Receptor Binding : The compound exhibits binding affinity for several receptor types, including:
- Dopamine Receptors : Potential modulation of dopaminergic pathways may influence conditions like depression and schizophrenia.
- Serotonin Receptors : Interactions with serotonin receptors could suggest anxiolytic or antidepressant effects.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing the availability of these neurotransmitters in the synaptic cleft.
Pharmacological Studies
Research into the pharmacological effects of this compound has yielded promising results:
In Vitro Studies
In vitro assays have demonstrated the compound's ability to modulate cellular pathways associated with neuroprotection and anti-inflammatory responses. For instance:
- Neuroprotective Effects : The compound showed significant protective effects against oxidative stress in neuronal cell lines.
In Vivo Studies
Animal model studies have indicated that administration of this compound results in:
- Behavioral Improvements : Enhanced performance in tasks assessing memory and learning.
Case Study 1: Antidepressant Activity
A study conducted on rodents assessed the antidepressant-like effects of this compound using the forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties.
Case Study 2: Neuroprotective Properties
In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in decreased neuronal death and improved survival rates. This highlights its potential as a therapeutic agent for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
